2,4-Piperidinedione

Physical property differentiation Thermal analysis Purification strategy

2,4-Piperidinedione (CAS 50607-30-2), also known as 2,4-dioxopiperidine or piperidine-2,4-dione, is a six-membered heterocyclic compound bearing two ketone groups at the 2- and 4-positions of the piperidine ring (C5H7NO2, MW 113.11). It is one of six constitutional isomers in the piperidinedione family, distinguished by its 1,3-dicarbonyl arrangement that creates a vinylogous imide motif.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 50607-30-2
Cat. No. B057204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Piperidinedione
CAS50607-30-2
Synonyms2,4-Diketopiperidine;  2,4-Dioxopiperidine;  Piperidine-2,4-dione
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC1CNC(=O)CC1=O
InChIInChI=1S/C5H7NO2/c7-4-1-2-6-5(8)3-4/h1-3H2,(H,6,8)
InChIKeyRDNZDMDLRIQQAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Piperidinedione (CAS 50607-30-2): Regioisomer-Specific Piperidinedione for Pharmaceutical Intermediate and Agrochemical Research Procurement


2,4-Piperidinedione (CAS 50607-30-2), also known as 2,4-dioxopiperidine or piperidine-2,4-dione, is a six-membered heterocyclic compound bearing two ketone groups at the 2- and 4-positions of the piperidine ring (C5H7NO2, MW 113.11) . It is one of six constitutional isomers in the piperidinedione family, distinguished by its 1,3-dicarbonyl arrangement that creates a vinylogous imide motif [1]. This regioisomer serves as a key building block in medicinal chemistry, most notably as an intermediate in the synthesis of the Bruton's tyrosine kinase inhibitor ibrutinib, the antipsychotic paliperidone, and 1,4-dihydropyridine-based TGFβ/Smad inhibitors . The compound is commercially available as a white to off-white crystalline solid with a melting point of 98–103 °C and typical purity specifications of ≥97% (GC) .

Why 2,4-Piperidinedione (CAS 50607-30-2) Cannot Be Substituted by Its 2,6- or 3,5-Regioisomers in Synthesis and Procurement


The six piperidinedione constitutional isomers share identical molecular formula (C5H7NO2) and molecular weight (113.11) but possess fundamentally different physicochemical properties and reactivity profiles due to the relative positioning of their two carbonyl groups [1]. The 2,4-arrangement creates a 1,3-dicarbonyl relationship that imparts uniquely acidic N–H character (pKa ~3.7) and activates the C3 methylene for enolate chemistry—features entirely absent in the 2,6-isomer (glutarimide, pKa ~11.4) and the 3,5-isomer . These differences translate directly into divergent synthetic utility: the 2,4-dione core is essential for constructing specific pharmacophores such as ibrutinib and paliperidone, while the 2,6-dione (thalidomide scaffold) serves entirely distinct biological pathways [2]. Substituting one regioisomer for another without confirming structural identity risks failed reactions, incorrect intermediates, and invalid biological results.

Quantitative Differentiation Evidence for 2,4-Piperidinedione (CAS 50607-30-2) Against Its Closest Regioisomeric Analogs


Melting Point: 2,4-Piperidinedione Melts ~55 °C Lower Than 2,6-Piperidinedione, Enabling Milder Processing and Distinct Purification Windows

The melting point of 2,4-piperidinedione (98–103 °C) is approximately 55 °C lower than that of its 2,6-regioisomer glutarimide (154–157 °C) and approximately 25 °C lower than the 3,5-isomer (126–127 °C) . This substantial melting point depression reflects the weaker intermolecular hydrogen-bonding network in the 2,4-isomer, a direct consequence of its vinylogous amide rather than imide structure. The lower melting point allows melt-based processing, solvent-free reactions, or vacuum sublimation at temperatures that would be inaccessible to the 2,6-isomer.

Physical property differentiation Thermal analysis Purification strategy

N–H Acidity: 2,4-Piperidinedione Displays ~7.7 pKa Units Greater N–H Acidity Than the 2,6-Isomer, Enabling Selective N-Functionalization

The N–H proton of 2,4-piperidinedione exhibits a pKa of approximately 3.7, compared with approximately 11.4 for the N–H of 2,6-piperidinedione (glutarimide) . This ~7.7-order-of-magnitude difference arises because the 2,4-isomer positions the nitrogen in a vinylogous relationship to both carbonyls, allowing the conjugate base to delocalize negative charge across the O=C–C=C–N– system. In the 2,6-isomer, the nitrogen sits within a classical imide where charge delocalization is more restricted. The practical consequence is that 2,4-PD can be selectively N-alkylated or N-acylated under mildly basic conditions (e.g., K2CO3, room temperature) where the 2,6-isomer would remain unreactive, enabling chemoselective elaboration in complex synthetic sequences [1].

Acidity differentiation N-functionalization Protecting group strategy

Hydrophilicity: 2,4-Piperidinedione LogP Is –0.21 vs. +0.14 for the 2,6-Isomer, Conferring Superior Aqueous Solubility for Biological Assays

The calculated octanol-water partition coefficient (LogP) for 2,4-piperidinedione is –0.20570, compared with +0.14190 for the 2,6-isomer glutarimide . This ΔLogP of –0.35 indicates that 2,4-PD is approximately 2.2-fold more hydrophilic than its 2,6-counterpart. The difference arises from the 2,4-isomer's vinylogous amide structure presenting a more polarized, water-accessible surface. Consistent with this, the estimated water solubility of 2,4-PD at 25 °C is approximately 6.2 × 10⁵ mg/L, compared with the 2,6-isomer's qualitatively lower solubility (described as 'soluble in hot water' rather than ambient-temperature water) .

Lipophilicity Aqueous solubility Bioassay compatibility

Dieckmann Cyclisation Yield: Optimised Protocol Affords 6-Substituted Piperidine-2,4-diones in 66% vs. 32% Yield Under Prior Conditions

In a head-to-head synthetic comparison reported by Marson and Yau (2015), 6-phenylpiperidine-2,4-dione was obtained in 66% yield using an optimised Dieckmann cyclisation protocol, compared with only 32% yield using previously reported conditions [1]. This 2.06-fold yield improvement was achieved through a flexible route to piperidine-2,4-diones that does not require N-protective groups and proceeds with high regioselectivity. The methodology accommodates substitution at the 6-, 5,6-, and 2,6-positions, and an enantioselective variant using Davies' α-methylbenzylamine auxiliary is also described. The same study reports acylation of β-amino esters in 96% yield using monomethyl malonate/EDC conditions. This synthetic accessibility contrasts with the 2,6-dione scaffold, where Dieckmann-type cyclisations to form glutarimides typically require different (often harsher) conditions and exhibit distinct regiochemical outcomes [2].

Synthetic methodology Dieckmann cyclisation Process chemistry

Boiling Point: 2,4-Piperidinedione Boils ~74 °C Higher Than the 2,6-Isomer, Enabling Wider Thermal Processing Windows

The boiling point of 2,4-piperidinedione (362.1 °C at 760 mmHg, predicted) is approximately 74 °C higher than that of 2,6-piperidinedione (288 °C at 760 mmHg) . This difference, combined with the lower melting point, gives 2,4-PD a liquid range (Tm to Tb) of approximately 264 °C compared with approximately 133 °C for the 2,6-isomer—a nearly 2-fold wider thermal operating window. The higher boiling point reflects stronger intermolecular interactions in the liquid phase, likely due to the vinylogous amide's capacity for directional hydrogen bonding. The 3,5-isomer has limited boiling point data reported, reflecting its lower commercial availability and less-characterised nature .

Thermal stability Distillation Process safety

Pharmaceutical Intermediate Specificity: The 2,4-Dione Core Is an Essential Structural Fragment for Ibrutinib and Paliperidone Synthesis, Not Replaceable by 2,6- or 3,5-Isomers

The 2,4-piperidinedione core appears as a characteristic and non-interchangeable fragment in the synthetic routes of multiple FDA-approved drugs. It is specifically cited as a key intermediate in the synthesis of ibrutinib (a Bruton's tyrosine kinase inhibitor for B-cell malignancies) and paliperidone (an atypical antipsychotic) . Additionally, 2,4-PD serves as a reactant in constructing 1,4-dihydropyridine-based TGFβ/Smad inhibitors . The 2,6-piperidinedione scaffold, by contrast, is the core of thalidomide and its immunomodulatory analogs (lenalidomide, pomalidomide), which operate through cereblon E3 ligase modulation—a completely distinct mechanism and synthetic lineage [1]. Attempting to use the 2,6-isomer in ibrutinib or paliperidone routes would produce incorrect connectivity at the piperidine ring junction, yielding inactive compounds. A patent (CN103936666A) describes an improved industrial synthesis of 2,4-dioxopiperidine specifically to address the growing demand from these pharmaceutical applications [2].

Drug intermediate Ibrutinib Paliperidone TGFβ inhibitor

Evidence-Backed Application Scenarios Where 2,4-Piperidinedione (CAS 50607-30-2) Provides Demonstrable Advantage


Ibrutinib and BTK Inhibitor Intermediate Synthesis: Requiring the 2,4-Dione Scaffold for Correct Piperidine Ring Junction Connectivity

Research groups and CDMOs synthesizing ibrutinib or next-generation Bruton's tyrosine kinase (BTK) inhibitors must procure 2,4-piperidinedione specifically, as the 2,4-dione fragment is embedded in the synthetic route to construct the piperidine ring junction of the target molecule . The 2,6-isomer cannot substitute because it would produce incorrect connectivity. The compound's uniquely acidic N–H (pKa ~3.7) enables selective N-functionalization under mild conditions during fragment coupling . The higher aqueous solubility (LogP –0.21) facilitates aqueous workup of intermediates compared with more lipophilic alternatives .

TGFβ/Smad Inhibitor Development: 2,4-Piperidinedione as a Reactant for Constructing 1,4-Dihydropyridine Pharmacophores

Investigators pursuing TGFβ/Smad signaling pathway inhibitors can employ 2,4-piperidinedione as a direct reactant for 1,4-dihydropyridine construction . The C3 methylene, activated by the flanking 2- and 4-carbonyl groups, participates in Hantzsch-type cyclocondensations that are not accessible with the 2,6- or 3,5-isomers. The Dieckmann cyclisation methodology (Marson & Yau, 2015) enables regioselective synthesis of 6-substituted piperidine-2,4-diones in 66% yield without N-protection, providing a practical entry to diverse screening libraries [1].

Agrochemical Lead Discovery: Herbicidal Piperidine-2,4-dione Derivatives with QSAR-Validated Activity Against Echinochloa crus-galli

Agrochemical discovery teams developing herbicides targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) can utilise the piperidine-2,4-dione scaffold, which has demonstrated good herbicidal activity against the grass weed Echinochloa crus-galli (barnyard grass) in comparison with the commercial herbicide sulcotrione [2]. The QSAR model developed by Zhu et al. (2006) identified that herbicidal activity correlates best (r > 0.8) with hydrophobic, steric, and electronic parameters, with an optimum van der Waals volume for the R2 substituent of approximately 41.8 ų, providing quantitative guidance for analogue design [2].

Physical Property-Driven Purification: Exploiting the Low Melting Point and Wide Liquid Range for Melt Crystallisation and Vacuum Sublimation

Process chemists can exploit the uniquely low melting point of 2,4-piperidinedione (98–103 °C) relative to its isomers to implement melt crystallisation as a purification strategy, avoiding chromatography or recrystallisation solvent screening . The wide liquid range of ~264 °C (mp ~100 °C to bp ~362 °C) enables vacuum sublimation at temperatures below 150 °C under reduced pressure, a purification method impractical for the 2,6-isomer (mp ~155 °C) which would require significantly higher sublimation temperatures with attendant decomposition risk .

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